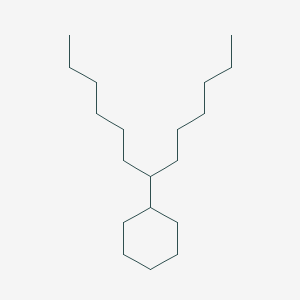

7-Cyclohexyltridecane

Description

Contextualizing 7-Cyclohexyltridecane within Complex Hydrocarbon Systems

Hydrocarbon systems are rarely composed of single, simple molecules. More commonly, they exist as complex mixtures containing a vast array of compounds with linear, branched, and cyclic structures. nih.govresearchgate.net These systems are fundamental in numerous fields, including petroleum engineering, materials science, and geoscience. shareok.org The analysis and understanding of these mixtures are challenging due to the sheer number of possible isomers for any given carbon number, which increases exponentially. asme.org

This compound represents a specific, well-defined molecular structure within this broader class of complex hydrocarbons. It is an example of a cycloalkane, which are saturated hydrocarbons containing one or more rings of carbon atoms. msu.edubritannica.com The general formula for a single-ring cycloalkane is CnH2n. msu.edu The study of individual components like this compound helps researchers to model and comprehend the collective behavior of these intricate systems, such as their phase behavior and response to varying temperatures and pressures. taylorfrancis.com

Significance of Investigating Branched Cycloalkanes in Contemporary Chemical Science

The investigation of branched cycloalkanes is a significant area of contemporary chemical science due to the unique properties conferred by their molecular architecture. Unlike their linear counterparts, the introduction of branching and cyclic moieties significantly influences physical properties such as viscosity, boiling point, and density. britannica.comwou.edu The cyclic structure introduces a degree of rigidity and a specific three-dimensional geometry that can affect intermolecular interactions. solubilityofthings.com

These structural features are not merely of academic interest; they have practical implications in various applications. For instance, the geometry and stability of cycloalkane rings are pivotal in the design of pharmaceutical compounds and the synthesis of advanced materials. solubilityofthings.com In the field of lubrication, the structure of hydrocarbon molecules dictates their performance under extreme conditions. Highly branched structures can influence properties like spontaneous ignition temperature, a critical parameter for lubricants used in high-performance engines. core.ac.uk Therefore, studying specific isomers like this compound provides fundamental data for designing next-generation materials and chemicals with tailored properties.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound has been focused on characterizing its fundamental physical and chemical properties and understanding its behavior in specific applications, notably as a lubricant component. Research objectives include the precise measurement of its properties and using it as a model compound in broader studies of hydrocarbon systems.

One of the key historical investigations involving this compound was its inclusion in a study on the spontaneous ignition temperatures of organic compounds for the National Advisory Committee for Aeronautics (NACA). core.ac.uk This research aimed to understand how molecular structure affects ignition properties, which is crucial for developing safer and more efficient lubricants. The study found the spontaneous ignition temperature of this compound to be 237°C (at 0 cm³/min airflow) and 234°C (at 15 cm³/min airflow), noting that the long aliphatic chains dominated its ignition behavior. core.ac.uk

More recent academic work includes this compound in databases and models for predicting the viscosity of complex hydrocarbon fluids, which is essential for the petroleum industry. ucalgary.ca Its properties are also relevant to the field of tribology, the science of friction, wear, and lubrication. escholarship.org

The known properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tridecan-7-ylcyclohexane | nih.gov |

| CAS Number | 13151-92-3 | nist.gov |

| Molecular Formula | C₁₉H₃₈ | nist.govnih.gov |

| Molecular Weight | 266.51 g/mol | nist.govthegoodscentscompany.com |

| InChIKey | UVRPAYBHYYNXMX-UHFFFAOYSA-N | nist.gov |

| Synonyms | (1-Hexylheptyl)cyclohexane, Cyclohexane (B81311), 1-hexylheptyl- | nist.govnih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Density | 0.835 g/cm³ | ucalgary.ca |

| Spontaneous Ignition Temperature | 237 °C (at 0 cm³/min airflow) | core.ac.uk |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 9.7 | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

Table 3: Spectroscopic Data Availability for this compound

| Spectrum Type | Availability | Source |

|---|---|---|

| Mass Spectrum (GC-MS) | Available (NIST Main library) | nih.gov |

| ¹³C NMR Spectrum | Available (John Wiley & Sons, Inc.) | nih.gov |

| IR Spectrum (Vapor Phase) | Available (John Wiley & Sons, Inc.) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13151-92-3 |

|---|---|

Molecular Formula |

C19H38 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

tridecan-7-ylcyclohexane |

InChI |

InChI=1S/C19H38/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |

InChI Key |

UVRPAYBHYYNXMX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCC(CCCCCC)C1CCCCC1 |

Other CAS No. |

13151-92-3 |

Synonyms |

(1-Hexylheptyl)cyclohexane |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of 7 Cyclohexyltridecane

Catalytic Hydrocracking of Biomass-Derived Feedstocks for 7-Cyclohexyltridecane Production

The production of this compound from biomass, primarily in the form of triglycerides from vegetable oils, is a complex process involving catalytic hydrocracking. This method offers a renewable pathway to valuable branched and cyclic alkanes, which are desirable components for biofuels and lubricants. The process hinges on the careful design of reactors, optimization of process parameters, and the use of specialized catalysts to control the reaction pathways and maximize the yield of the desired product.

Reactor Design and Process Optimization in Hydrocracking Systems

The successful hydrocracking of biomass-derived feedstocks into specific hydrocarbon molecules like this compound is highly dependent on the reactor design and the precise control of process parameters. Common reactor types employed for this purpose include fixed-bed reactors, slurry reactors, and trickle-bed reactors.

Fixed-bed reactors are a conventional choice where the solid catalyst is packed in a stationary bed, and the liquid and gas reactants flow through it. This design allows for good control over the reaction conditions and is well-suited for continuous operation. However, challenges such as pressure drop across the catalyst bed and potential for catalyst deactivation due to coke formation need to be managed.

Slurry reactors involve suspending the catalyst particles in the liquid feedstock. This configuration offers excellent heat and mass transfer, which is crucial for managing the exothermic nature of hydrogenation reactions. The constant agitation helps in preventing catalyst deactivation by minimizing coke deposition.

Trickle-bed reactors represent a three-phase system where the liquid feedstock and hydrogen gas flow downward over a packed bed of catalyst. This design is often favored for hydroprocessing applications due to its operational stability.

Process optimization is critical to steer the reaction towards the formation of this compound. Key parameters that are manipulated include:

Temperature: Higher temperatures generally favor cracking reactions, leading to smaller hydrocarbon chains. For the production of a C19 molecule like this compound, a moderate temperature range is typically employed to balance cracking, isomerization, and cyclization reactions.

Pressure: High hydrogen pressure is essential to promote hydrogenation and hydrodeoxygenation reactions, which remove oxygen from the triglyceride molecules. It also helps in minimizing catalyst deactivation by inhibiting coke formation.

Liquid Hourly Space Velocity (LHSV): This parameter determines the residence time of the feedstock in the reactor. A lower LHSV allows for more extensive reactions, which can be beneficial for the multi-step conversion of triglycerides to the final product.

Hydrogen-to-Oil Ratio: A sufficient excess of hydrogen is necessary to ensure complete saturation of the hydrocarbon chains and to facilitate the hydrodeoxygenation process.

Interactive Table: Process Parameters for Hydrocracking of Vegetable Oil

| Parameter | Typical Range | Effect on Product Distribution |

| Temperature | 300-450 °C | Higher temperatures increase cracking, leading to lighter products. |

| Pressure | 30-150 bar | Higher pressure favors hydrogenation and reduces coke formation. |

| LHSV | 0.5-5.0 h⁻¹ | Lower LHSV increases conversion but may lead to over-cracking. |

| H₂/Oil Ratio | 500-2000 Nm³/m³ | High ratio promotes hydrodeoxygenation and saturation. |

Role of Specific Catalytic Systems (e.g., Ni-Zn/HZSM-5) in Hydrocarbon Selectivity

The choice of catalyst is paramount in directing the hydrocracking of triglycerides towards the selective formation of this compound. Bifunctional catalysts, which possess both metal and acid sites, are essential for the multiple reaction steps involved. The Ni-Zn/HZSM-5 catalyst is a notable example that has shown promise in the production of branched and cyclic alkanes from vegetable oils.

The components of the Ni-Zn/HZSM-5 catalyst each play a crucial role:

Nickel (Ni): The nickel metal sites are primarily responsible for the hydrogenation and dehydrogenation reactions. Nickel catalyzes the saturation of double bonds in the fatty acid chains of the triglycerides and is also active in the hydrodeoxygenation process, which removes oxygen atoms.

Zinc (Zn): The addition of zinc as a promoter can modify the catalytic properties of nickel. It can influence the electronic properties of the nickel sites and may also help in dispersing the nickel particles on the support, leading to improved activity and stability. The presence of zinc can also affect the acidity of the catalyst, thereby influencing the balance between cracking and isomerization reactions.

HZSM-5 Zeolite: HZSM-5 is a zeolite with a specific pore structure and strong Brønsted and Lewis acid sites. The acidic sites of HZSM-5 are crucial for the cracking, isomerization, and cyclization reactions. The shape-selective nature of the HZSM-5 pores can influence the size and shape of the product molecules, favoring the formation of certain isomers. The Si/Al ratio of the HZSM-5 support is a critical parameter, as it determines the density and strength of the acid sites, which in turn affects the product selectivity. A lower Si/Al ratio generally corresponds to a higher acid site density.

The interplay between the metal and acid functions of the Ni-Zn/HZSM-5 catalyst is key to the formation of this compound. The hydrogenation function of the nickel saturates the fatty acid chains, while the acid function of the HZSM-5 promotes the cracking of the C-C bonds to form smaller fragments, the isomerization of linear alkanes to branched isomers, and the cyclization of hydrocarbon chains to form cycloalkanes. The presence of zinc can fine-tune this balance to enhance the selectivity towards the desired C19 branched-cyclic structure. Research has shown that with a Ni(5.42%)-Zn(1.11%)/HZSM-5 catalyst, the formation of short-branched isoalkanes in the gasoil fraction is promoted.

Mechanistic Insights into Long-Chain Triglyceride Conversion to Branched Alkanes

The conversion of a long-chain triglyceride molecule into this compound over a catalyst like Ni-Zn/HZSM-5 involves a complex sequence of reactions. While the exact mechanism for the formation of this specific molecule is not fully elucidated in the literature, a plausible pathway can be proposed based on the known reactions that occur during the hydrocracking of vegetable oils.

Hydrogenation and Hydrolysis: The first step involves the saturation of the double bonds present in the unsaturated fatty acid chains of the triglyceride molecule on the nickel metal sites. Concurrently or subsequently, the ester bonds of the triglyceride are cleaved through hydrogenolysis or hydrolysis, releasing free fatty acids and propane.

Hydrodeoxygenation (HDO), Decarboxylation (DCO2), and Decarbonylation (DCO): The oxygen atoms are then removed from the fatty acid molecules through three main pathways:

HDO: The carboxylic acid group is hydrogenated to an alcohol, which is then further hydrogenated to an alkane with the elimination of a water molecule. This pathway preserves the original carbon number of the fatty acid chain.

DCO2: The carboxylic acid group is removed as carbon dioxide, resulting in an alkane with one less carbon atom than the original fatty acid.

DCO: The carboxylic acid group is removed as carbon monoxide and water, also leading to an alkane with one less carbon atom.

Cracking and Isomerization: The long-chain alkanes produced from the deoxygenation step then undergo cracking on the acid sites of the HZSM-5 zeolite. This breaks the long carbon chains into smaller fragments. These fragments can then undergo isomerization, also catalyzed by the acid sites, to form branched alkanes.

Cyclization and Alkylation: To form the cyclohexyl ring of this compound, a C6 hydrocarbon chain, likely a hexane (B92381) or hexene intermediate, undergoes cyclization on the acid sites of the catalyst. This newly formed cyclohexane (B81311) or cyclohexene (B86901) ring can then act as an alkylating agent, reacting with a C13 alkene (a tridecene) also formed during the cracking process, in a reaction analogous to Friedel-Crafts alkylation. Alternatively, a longer chain could undergo intramolecular cyclization followed by rearrangement and cracking. The position of the cyclohexyl group at the 7-position of the tridecane (B166401) chain would be determined by the stability of the carbocation intermediates formed during the alkylation or isomerization steps.

The final step would involve the hydrogenation of any remaining double bonds to yield the saturated this compound molecule.

Alternative Synthetic Routes and Methodological Innovations for Cycloalkane Synthesis

While catalytic hydrocracking of biomass is a promising route for the production of this compound, traditional organic synthesis methods also offer pathways to this and similar long-chain cycloalkanes. These methods often provide greater control over the molecular structure but may be less economically viable for bulk production.

Exploration of Alkylation and Hydrogenation Strategies

A common and versatile strategy for the synthesis of alkyl-substituted cycloalkanes involves the alkylation of an aromatic ring followed by hydrogenation. This two-step approach allows for the construction of the desired carbon skeleton.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to attach a long alkyl chain to a benzene (B151609) ring. For the synthesis of a precursor to this compound, benzene could be alkylated with a C13 alkene, such as 1-tridecene, or a C13 alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like a zeolite.

A significant challenge in Friedel-Crafts alkylation with long-chain alkenes is the potential for carbocation rearrangements, which can lead to a mixture of isomers with the phenyl group at different positions along the alkyl chain. The use of specific catalysts, such as certain zeolites or superacids, can help to control the regioselectivity of the alkylation. Another limitation is the possibility of polyalkylation, where more than one alkyl group is attached to the benzene ring. This can be minimized by using a large excess of benzene.

Hydrogenation: Once the desired alkylbenzene, in this case, a tridecylbenzene, is synthesized, the aromatic ring can be fully saturated to the corresponding cyclohexane ring through catalytic hydrogenation. This reaction is typically carried out at elevated temperature and pressure using a metal catalyst such as platinum, palladium, or rhodium on a carbon support (e.g., Pd/C, PtO₂). The hydrogenation of the aromatic ring is generally a high-yielding and clean reaction.

Stereochemical Control in Cycloalkane Synthesis

Achieving stereochemical control in the synthesis of substituted cycloalkanes is a fundamental challenge in organic chemistry. For a molecule like this compound, which is chiral at the C-7 position if the tridecyl chain is appropriately substituted, or if other stereocenters are present, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer.

While the direct synthesis of this compound with stereochemical control is not widely reported, general principles of asymmetric synthesis can be applied.

Asymmetric Alkylation: One approach could involve the asymmetric alkylation of a prochiral cyclohexanone (B45756) derivative with a tridecyl nucleophile, followed by removal of the carbonyl group. The use of chiral auxiliaries or chiral catalysts can induce facial selectivity in the addition of the nucleophile, leading to the preferential formation of one enantiomer.

Cycloaddition Reactions: Diels-Alder reactions, which are [4+2] cycloadditions, are powerful tools for the construction of six-membered rings with excellent stereochemical control. A chiral diene or dienophile can be used to induce asymmetry in the product. For the synthesis of a precursor to this compound, a complex multi-step synthesis would be required, likely involving the cycloaddition to form a functionalized cyclohexane ring, followed by subsequent elaboration of the side chains.

Catalytic Asymmetric Hydrogenation: If a precursor molecule containing a double bond in the cyclohexane ring or the alkyl side chain at a strategic position is synthesized, catalytic asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could be employed to create the desired stereocenter with high enantiomeric excess.

These methods, while powerful, are typically more suited for the synthesis of complex, high-value molecules such as pharmaceuticals, where absolute stereochemical control is often a critical requirement. For a bulk chemical like this compound, such multi-step, stereoselective syntheses would likely be too costly.

Chemical Reactivity and Transformation Studies of 7 Cyclohexyltridecane

Oxidative Degradation and Combustion Kinetics

Investigation of Spontaneous Ignition Phenomena in Branched Cycloalkanes

The ignition process of branched cycloalkanes such as 7-Cyclohexyltridecane is a critical area of study for understanding and predicting combustion behavior. Research on isomers like ethylcyclohexane (ECH) and dimethylcyclohexanes (DMCH) provides insights into the factors influencing autoignition. In studies using a modified CFR engine, it has been observed that the structure of the alkyl substituent plays a key role in oxidation reactivity. For instance, ECH exhibits a more pronounced two-stage ignition behavior compared to its isomers. This is attributed to the availability of hydrogen atoms on the alkyl chain, which are more readily abstracted in (1,5) H-shift isomerization reactions, requiring less activation energy. kaust.edu.sa

The low-temperature oxidation of alkylcyclohexanes is characterized by the formation of conjugate olefins as major intermediate species, primarily through (1,4) H-shift isomerization. kaust.edu.sa The conformation of the molecule also influences reactivity, with certain spatial arrangements of hydrogen atoms being more favorable for abstraction. In the case of this compound, the long tridecane (B166401) chain provides numerous sites for hydrogen abstraction, which would be expected to lead to a complex mixture of intermediates.

Radical-Mediated Reaction Pathways in High-Temperature Oxidation

At elevated temperatures, the oxidation of alkanes and cycloalkanes is dominated by radical-mediated reactions. The process is initiated by the abstraction of a hydrogen atom from the fuel molecule by species such as the hydroxyl radical (•OH), forming an alkyl radical (R•). This is followed by the rapid addition of molecular oxygen (O2) to form an alkylperoxy radical (ROO•). nih.gov

The general mechanism for the high-temperature oxidation of alkanes can be summarized in the following steps nih.govlibretexts.org:

Initiation: RH + O2 → R• + HO2•

Propagation:

RH + •OH → R• + H2O

R• + O2 → ROO•

ROO• → •QOOH (Isomerization)

•QOOH → Cyclic Ether + •OH

•QOOH + O2 → •OOQOOH

Chain Branching: •OOQOOH → Products + 2 •OH

Termination: Radicals combine to form stable products.

Influence of Molecular Architecture on Reaction Intermediates

The molecular structure of an alkane has a profound impact on the distribution of reaction intermediates during oxidation. Studies on the pyrolysis and oxidation of monoalkylated cyclohexanes have shown clear trends in intermediate formation that are influenced by the fuel's molecular structure. researchgate.net For this compound, the presence of both a cyclic and a long linear alkyl moiety leads to a competition between reaction pathways.

Decomposition of the cyclohexyl ring can lead to the formation of smaller olefins and cyclic ethers, while reactions on the tridecane chain can result in the formation of long-chain alkenes, aldehydes, and ketones. The branching at the 7-position of the tridecane chain can also influence the stability of the resulting radical intermediates, favoring the formation of tertiary radicals which are generally more stable.

Catalytic Transformations and Functionalization Reactions

The catalytic transformation of this compound offers pathways to produce valuable chemicals and to functionalize the molecule selectively.

Dehydrogenation and Aromatization Processes

The dehydrogenation of cycloalkanes to form aromatic compounds is a thermodynamically challenging but important industrial process. nih.gov This is particularly relevant for this compound, as the cyclohexyl moiety can be converted to an aromatic ring, leading to the formation of 7-phenyltridecane. This transformation is typically carried out at high temperatures using catalysts such as platinum supported on carbon (Pt/C). nih.gov

The dehydrogenation process involves the sequential removal of hydrogen atoms from the cyclohexane (B81311) ring. The reaction proceeds through cyclohexene (B86901) and cyclohexadiene intermediates before the final aromatization step. acs.org The efficiency of this process is influenced by the catalyst, temperature, and the molecular structure of the cycloalkane. The presence of the long alkyl chain in this compound could potentially influence the adsorption of the molecule on the catalyst surface and the rate of dehydrogenation.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Aromatic (%) |

| Pt/CN | 180 | Varies | High |

| Pd/CN | 180 | Lower than Pt/CN | High |

| Rh/CN | 180 | Lower than Pt/CN | High |

| Ir/CN | 180 | Lower than Pt/CN | High |

Data based on studies of cyclohexane dehydrogenation over nitrogen-doped carbon-supported catalysts. nih.gov The actual performance for this compound may vary.

Selective Functionalization at the Cyclohexyl Moiety and Alkyl Chain

The selective functionalization of this compound at either the cyclohexyl ring or the alkyl chain is a significant challenge due to the similar reactivity of C-H bonds at different positions. However, strategic catalyst design and reaction conditions can favor one pathway over the other.

Functionalization of the Cyclohexyl Moiety: Oxidative functionalization of the cyclohexyl ring can lead to the formation of cyclohexanol and cyclohexanone (B45756) derivatives. Metal-organic frameworks (MOFs) have shown promise as catalysts for the selective oxidation of cyclohexane. mdpi.com The mechanism involves the activation of cyclohexane at the metal nodes of the MOF to generate cyclohexyl radicals, which are then oxidized. A similar approach could be applied to this compound, although the steric hindrance from the long alkyl chain might affect the interaction with the catalyst's active sites.

Functionalization of the Alkyl Chain: Selective oxidation of the long alkyl chain in the presence of the cyclohexyl ring is challenging. However, certain catalytic systems are known to favor the oxidation of secondary C-H bonds in long-chain alkanes. This could potentially lead to the formation of ketones at various positions along the tridecane chain. Radical-based reactions, such as halogenation, can also be used to introduce functionality onto the alkyl chain, which can then be further transformed. libretexts.org The selectivity of such reactions is often low, leading to a mixture of products.

Photochemical and Radiolytic Transformations

The study of photochemical and radiolytic transformations of this compound provides insight into its stability and degradation pathways under the influence of high-energy radiation and ultraviolet light. While specific experimental data for this compound is not extensively available, the behavior of its constituent parts—a long-chain alkane and a cyclohexane ring—allows for the prediction of its reactivity based on established principles of hydrocarbon chemistry. Saturated hydrocarbons, such as this compound, are generally characterized by their relative inertness, but they can undergo significant chemical changes when exposed to sufficient energy. msu.edu

Photochemical Transformations

Photochemical reactions are initiated by the absorption of light, typically in the ultraviolet range. For saturated hydrocarbons like alkanes and cycloalkanes, which lack chromophores that absorb visible or near-UV light, photochemical reactions often require the presence of a photosensitizer or a reactive species like a halogen. chemguide.co.uk

In the presence of ultraviolet light, this compound is expected to react with halogens (e.g., chlorine, bromine) via a free radical substitution mechanism. chemguide.co.uk The UV radiation initiates the homolytic cleavage of the halogen molecule, generating highly reactive halogen radicals. These radicals can then abstract a hydrogen atom from the this compound molecule, creating a carbon-centered radical. This radical can then react with another halogen molecule to form a halogenated derivative and a new halogen radical, thus propagating the chain reaction.

The substitution can occur at any position on the tridecane chain or the cyclohexane ring, leading to a complex mixture of mono- and poly-halogenated isomers. The relative reactivity of the C-H bonds (tertiary > secondary > primary) will influence the product distribution.

Table 1: Predicted Photochemical Halogenation Products of this compound

| Product Type | General Structure | Example Product Name (with Chlorine) |

| Monochloro-substituted (chain) | C₁₃H₂₅(Cl)-C₆H₁₁ | 7-(Chlorocyclohexyl)tridecane |

| Monochloro-substituted (ring) | C₁₃H₂₇-C₆H₁₀(Cl) | 1-Chloro-7-cyclohexyltridecane |

| Dichloro-substituted (chain) | C₁₃H₂₄(Cl)₂-C₆H₁₁ | x,y-Dichloro-7-cyclohexyltridecane |

| Dichloro-substituted (ring) | C₁₃H₂₇-C₆H₉(Cl)₂ | x,y-Dichloro-7-cyclohexyltridecane |

Note: "x" and "y" denote the various possible positions of substitution.

Radiolytic Transformations

Radiolysis involves the chemical decomposition of a substance by ionizing radiation, such as gamma rays or electron beams. arxiv.orgresearchgate.net The interaction of this high-energy radiation with saturated hydrocarbons leads to the formation of excited molecules, ions (radical cations and electrons), and free radicals. arxiv.orgresearchgate.netekb.eg These highly reactive intermediates subsequently undergo a variety of reactions, leading to a wide range of products.

For this compound, the primary radiolytic events would be the ionization and excitation of the molecule. The resulting radical cations can undergo fragmentation or ion-molecule reactions. The ejected electrons can be trapped or react with other molecules. Neutral excited molecules can dissipate their energy through radiative or non-radiative pathways, including bond cleavage to form free radicals. ekb.eg

The principal degradation pathways for saturated hydrocarbons under radiolysis include: ekb.egacs.org

C-H Bond Cleavage: This is a common process that leads to the formation of a hydrogen atom and an alkyl radical. The subsequent abstraction of hydrogen atoms by other radicals results in the formation of molecular hydrogen (H₂).

C-C Bond Cleavage: The rupture of carbon-carbon bonds leads to the fragmentation of the parent molecule into smaller hydrocarbon radicals. This can occur on both the tridecane chain and the cyclohexane ring.

Radical Recombination: The combination of two radicals can lead to the formation of larger molecules, including dimers of the original hydrocarbon.

Disproportionation: An alternative fate for two radicals is a disproportionation reaction, where a hydrogen atom is transferred from one radical to the other, resulting in an alkane and an alkene.

The radiolysis of this compound is therefore expected to produce a complex mixture of products, including hydrogen gas, light hydrocarbons (from fragmentation), and heavier hydrocarbons (from recombination). The molecular structure of the initial compound influences the distribution of these products. nrc.gov

Table 2: Potential Radiolytic Transformation Products of this compound

| Product Category | Description | Potential Products |

| Gaseous Products | Formed from C-H and C-C bond cleavage | Hydrogen (H₂), Methane, Ethane, Propane, etc. |

| Fragmentation Products (Linear and Cyclic) | Smaller alkanes and cycloalkanes resulting from C-C bond scission. | n-Alkanes (e.g., hexane (B92381), heptane), Cyclohexane, Alkylcyclohexanes |

| Products of Dehydrogenation | Alkenes and cycloalkenes formed by the loss of hydrogen. | Cyclohexyltridecenes, Cyclohexenyltridecane |

| Dimerization/Recombination Products | Larger molecules formed from the combination of radicals. | Bi(cyclohexyltridecanyl) isomers |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 7 Cyclohexyltridecane

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic methods are indispensable for isolating 7-cyclohexyltridecane from intricate mixtures and accurately determining its concentration. Gas chromatography (GC) coupled with various detectors stands as a primary tool for these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification of this compound in complex hydrocarbon matrices. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting compound, enabling its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a molecular fingerprint. While the molecular ion peak (M+) at m/z 266 may be of low intensity, characteristic fragment ions resulting from the cleavage of the alkyl chain and the cyclohexane (B81311) ring are prominent. Key fragments for alkylcyclohexanes typically include ions corresponding to the loss of alkyl chains and the cyclohexane ring itself. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is instrumental for its positive identification in unknown samples. nist.govnist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₈ |

| Molecular Weight | 266.5 g/mol |

| CAS Number | 13151-92-3 |

| Key Mass Fragments (m/z) | Data not available |

| Retention Time | Data not available |

This table can be expanded with experimental data.

Coupling of Solid-Phase Extraction (SPE) with GC-MS for Trace Analysis

For the analysis of trace levels of this compound in environmental or biological samples, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used sample preparation technique that can be effectively coupled with GC-MS. SPE allows for the selective extraction and concentration of hydrocarbons from a large volume of a liquid sample onto a solid sorbent.

The choice of sorbent is critical for the efficient recovery of this compound. For nonpolar compounds like alkylcyclohexanes, hydrophobic sorbents such as C18-bonded silica or polymeric sorbents are typically employed. The trapped analytes can then be eluted with a small volume of an organic solvent, and the resulting concentrated solution is analyzed by GC-MS. This coupling of SPE with GC-MS significantly enhances the sensitivity and selectivity of the analysis, enabling the detection of this compound at parts-per-billion (ppb) or even lower concentrations. Recent studies have demonstrated the effectiveness of SPE as a sustainable alternative to traditional liquid-liquid extraction for hydrocarbon analysis, offering reduced solvent consumption and improved analytical workflows. chromatographyonline.com

Advanced Detection Strategies (e.g., GC-Flame Ionization Detection) in Hydrocarbon Characterization

While GC-MS is ideal for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive method for the quantification of hydrocarbons, including this compound. usgs.govscielo.org.co The FID responds to virtually all carbon-containing compounds, and its response is proportional to the mass of carbon entering the detector.

For accurate quantification, the effective carbon number (ECN) concept can be applied, which relates the detector response to the number of effective carbon atoms in the molecule. researchgate.net This allows for the quantification of compounds for which authentic standards may not be readily available. The combination of GC-FID for quantification and GC-MS for identification provides a comprehensive approach to the characterization of this compound in complex mixtures.

Molecular Spectroscopy for Structural Elucidation and Conformational Analysis

Molecular spectroscopy provides detailed information about the chemical structure, bonding, and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide valuable insights into the carbon framework and the local environment of each proton in this compound.

In the ¹³C NMR spectrum of a saturated alkylcyclohexane like this compound, distinct signals would be expected for the carbons of the cyclohexane ring and the carbons of the tridecyl chain. docbrown.info The chemical shifts of the cyclohexane carbons would be influenced by their position within the ring and their substitution. Similarly, the carbons of the long alkyl chain would exhibit a range of chemical shifts depending on their proximity to the cyclohexane ring.

The ¹H NMR spectrum would provide information on the different types of protons present in the molecule. libretexts.orgyoutube.com Protons on the cyclohexane ring would appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons of the tridecyl chain would also show characteristic signals, with the methine proton at the point of attachment to the cyclohexane ring being a key diagnostic signal.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹³C (Cyclohexane) | 25 - 50 | - |

| ¹³C (Alkyl Chain) | 10 - 40 | - |

| ¹H (Cyclohexane) | 0.8 - 2.0 | Multiplet |

| ¹H (Alkyl Chain - CH₂) | 1.2 - 1.6 | Multiplet |

| ¹H (Alkyl Chain - CH₃) | 0.8 - 1.0 | Triplet |

| ¹H (Methine - CH) | 1.0 - 1.8 | Multiplet |

This table presents predicted values and can be populated with experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of this compound.

The FT-IR spectrum of an alkane is characterized by strong absorptions due to C-H stretching and bending vibrations. docbrown.infolibretexts.org For this compound, one would expect to observe:

C-H stretching vibrations from the CH₂, and CH₃ groups in the region of 2850-2960 cm⁻¹.

C-H bending vibrations for the CH₂ groups around 1450-1470 cm⁻¹.

C-H rocking vibrations may also be observed at lower wavenumbers.

Table 3: Characteristic FT-IR Absorption Bands for Alkylcyclohexanes

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretch (CH₂, CH₃) | 2850 - 2960 |

| C-H Bend (CH₂) | 1450 - 1470 |

This table presents typical ranges for the functional groups present in this compound.

Raman spectroscopy is particularly sensitive to the non-polar C-C bonds that form the backbone of the molecule. nih.govresearchgate.net The Raman spectrum would show:

C-C stretching vibrations in the fingerprint region (800-1200 cm⁻¹), which are sensitive to the conformation of the alkyl chain and the cyclohexane ring.

C-H stretching vibrations in the 2800-3000 cm⁻¹ region, complementing the information from the FT-IR spectrum.

The combined use of FT-IR and Raman spectroscopy can provide a comprehensive picture of the vibrational modes of this compound, aiding in its identification and providing insights into its conformational isomers.

Theoretical and Computational Chemistry of 7 Cyclohexyltridecane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are foundational in understanding the electronic structure and intrinsic properties of a molecule. uci.edu These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.govmdpi.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. mdpi.com For branched cycloalkanes like 7-cyclohexyltridecane, DFT is applied to calculate a wide range of properties. fu-berlin.de

Key applications of DFT for molecules like this compound include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the lowest energy structure) by finding the minimum on the potential energy surface.

Thermodynamic Properties: Calculating standard enthalpies of formation (ΔfH°), heat capacities, and entropies. fu-berlin.de These calculations involve combining the DFT-computed total energy with vibrational frequencies and empirical corrections.

Electronic Properties: Mapping the distribution of partial charges on atoms and visualizing the electrostatic potential, which are crucial for understanding intermolecular interactions. fu-berlin.de

Spectroscopic Parameters: Predicting NMR and EPR parameters, which can be compared with experimental data to validate the computational model. nih.gov

DFT calculations on similar, smaller systems provide a baseline for understanding the energetic contributions of different structural features. For instance, the ring strain associated with the cyclohexane (B81311) moiety can be accurately quantified. msu.edudspmuranchi.ac.in Hybrid functionals, such as B3LYP, are commonly used for organic molecules as they have been shown to provide accurate results for a large number of compounds. mdpi.comresearchgate.net

Table 1: Representative Thermodynamic Data Calculated via DFT for Simple Cycloalkanes This table illustrates the type of data obtained from DFT calculations for components relevant to this compound. Data is generalized from typical computational chemistry outputs.

| Compound | Functional/Basis Set | Calculated ΔfH° (kJ/mol) | Calculated Entropy S° (J/mol·K) |

| Cyclohexane | B3LYP/6-31G(d) | -123.5 | 298.1 |

| Methylcyclohexane | B3LYP/6-31G(d) | -154.8 | 343.5 |

| n-Tridecane | B3LYP/6-31G(d) | -315.2 | 620.4 |

Molecules are not static entities; they exist as an ensemble of different spatial arrangements, or conformations, generated by rotation about single bonds. scribd.com Conformational analysis is the study of the energies and relative populations of these different conformations. For this compound, this involves the interplay of conformations within the cyclohexane ring and the long tridecane (B166401) chain.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle strain and torsional strain by keeping all C-H bonds staggered. dspmuranchi.ac.indalalinstitute.com It can also exist in higher-energy forms like the "boat" and "twist-boat" conformations. The long alkyl chain introduces additional complexity, with rotations around its C-C bonds leading to numerous staggered (anti, gauche) and eclipsed conformers. scribd.com

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. youtube.comlibretexts.org By mapping the PES, computational chemists can identify:

Energy Minima: These correspond to stable, observable conformations (e.g., the chair conformation of the cyclohexane ring). youtube.com

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting two minima. The energy of the saddle point determines the activation barrier for conformational changes, like the "chair flip" of the cyclohexane ring. youtube.com

For a complex molecule like this compound, a full PES scan is computationally demanding. Instead, specific degrees of freedom, such as key dihedral angles, are systematically varied to explore the most significant conformational changes and identify the most stable structures. Ab initio methods are often used to compute detailed interaction energy maps for smaller cyclic alkanes, which can then be used to parameterize more efficient models for larger systems. nih.govaip.orgaip.org

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanics describes a single molecule in detail, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules in a condensed phase (liquid or solid). MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing the study of dynamic processes and bulk properties. polyhub.org

Nonequilibrium Molecular Dynamics (NEMD) is a specialized MD technique used to compute transport properties by simulating a system under an external field or gradient (e.g., a temperature gradient or shear flow). polyhub.orgicmp.lviv.ua This method is particularly relevant for understanding the behavior of molecules like this compound, which are components of fuels and lubricants where properties like viscosity and thermal conductivity are critical.

In an NEMD simulation, the equations of motion are modified to be consistent with the desired nonequilibrium condition. icmp.lviv.ua For example, to calculate shear viscosity, a simulated shear flow is applied to the system, and the resulting stress is measured. polyhub.org Similarly, thermal conductivity can be calculated by imposing a heat flux and measuring the resulting temperature gradient. These simulations provide a molecular-level understanding of how macroscopic transport phenomena arise from intermolecular interactions. polyhub.org NEMD has been successfully applied to study transport in a variety of fluid systems, including binary gas mixtures and complex fluids. nih.govaps.org

Table 2: Typical Transport Properties of Liquid Alkanes Obtained from NEMD Simulations This table presents representative values for simpler alkanes to illustrate the outputs of NEMD simulations. Values are based on findings in the literature for similar systems.

| Property | System | Temperature (K) | Simulated Value |

| Shear Viscosity (mPa·s) | n-Hexane | 298 | 0.29 |

| Shear Viscosity (mPa·s) | Cyclohexane | 298 | 0.90 |

| Thermal Conductivity (W/m·K) | n-Decane | 300 | 0.14 |

The accuracy of MD simulations depends entirely on the quality of the "force field" used. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of the positions of its atoms. uiuc.edu It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu

Developing a force field for a specific class of molecules, such as cycloalkanes, is a multi-step process: uni-paderborn.deresearchgate.net

Functional Form Selection: Choosing the mathematical equations for each type of interaction (e.g., Lennard-Jones potential for van der Waals forces).

Parameterization: Determining the numerical constants for these equations. This is often done by fitting to high-level quantum mechanical calculations (for molecular geometry and interaction energies) and experimental data for bulk properties like liquid density and heat of vaporization. uni-paderborn.deresearchgate.netacs.org

Validation: Testing the force field's ability to reproduce experimental data that was not used in the parameterization process. For cycloalkane systems, this often includes checking transport properties like self-diffusion coefficients and shear viscosity. uni-paderborn.deresearchgate.net

Several well-established force fields, such as OPLS-AA (All-Atom Optimized Potentials for Liquid Simulations) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom), have been developed and validated for alkanes and cycloalkanes. uni-paderborn.denih.gov For molecules like cyclopentane (B165970) and cyclohexane, some force fields optimized solely for vapor-liquid equilibrium data may not accurately predict transport properties, requiring re-optimization against diffusion data as well. uni-paderborn.deresearchgate.net

Predictive Modeling of Chemical Reactivity and Catalytic Interactions

Computational chemistry is a powerful tool for predicting the chemical reactivity of molecules. For a saturated hydrocarbon like this compound, this primarily involves modeling high-temperature reactions like pyrolysis or catalytic processes such as dehydrogenation. acs.orgresearchgate.net

Predictive models for chemical reactivity often involve:

Reaction Path Analysis: Using quantum chemical methods (like DFT) to map the potential energy surface for a proposed reaction. This allows for the identification of transition states and the calculation of activation energy barriers, which govern the reaction rate. acs.org For example, one could model the abstraction of a hydrogen atom from different positions on the this compound molecule (e.g., from the ring vs. the chain, or from a secondary vs. a tertiary carbon) to predict the most likely initial step in its decomposition.

Kinetic Modeling: Using the energy barriers and other parameters from computational calculations as input for larger-scale kinetic models. These models simulate the evolution of a complex network of reactions over time to predict product distributions under specific conditions (temperature, pressure). acs.org

Catalyst Interaction Modeling: Simulating the interaction of the molecule with a catalytic surface or active site. For instance, DFT can be used to study the mechanism of cyclohexane dehydrogenation catalyzed by a transition-metal cation, detailing the bond activation steps on the potential energy surface. researchgate.net

These predictive models are crucial for understanding combustion chemistry, designing more efficient lubricants, and developing new catalytic processes. acs.orgcapes.gov.br

Reaction Mechanism Prediction through Computational Pathways

There is currently no published research detailing the prediction of reaction mechanisms for this compound using computational methods.

Adsorption and Catalytic Site Interaction Modeling

There is currently no published research on the modeling of adsorption and catalytic site interactions for this compound.

Environmental Occurrence and Fate of 7 Cyclohexyltridecane

Detection and Quantification in Environmental Matrices

The detection and quantification of 7-Cyclohexyltridecane in environmental samples like sediment, water, and soil are essential for monitoring its distribution and concentration. Given its chemical nature as a long-chain alkylcycloalkane, its analysis typically falls under the broader category of total petroleum hydrocarbon (TPH) analysis.

Sediments often act as a sink for hydrophobic compounds like this compound. The analysis of this compound in sediment samples is a key component in assessing hydrocarbon contamination from sources such as oil spills or industrial discharges. Advanced analytical techniques are necessary to isolate and identify specific hydrocarbon molecules within complex mixtures.

Analytical Methods: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of complex hydrocarbon mixtures in environmental samples. longdom.org This method allows for the separation of individual compounds from a mixture and their subsequent identification based on their mass-to-charge ratio. While specific standardized methods for the direct analysis of this compound are not commonly documented, its detection would be part of a broader analysis of saturated hydrocarbons. The National Institute of Standards and Technology (NIST) provides mass spectrometry data for this compound, which can be used as a reference for its identification. nist.gov

Research Findings: Studies on hydrocarbon-contaminated sediments often report the presence of various alkylated cycloalkanes. researchgate.net While specific data for this compound is scarce, the analysis of crude oil and its refined products indicates the presence of a homologous series of n-alkylcycloalkanes. nih.gov The presence and distribution of these compounds can serve as fingerprints to identify the source of contamination.

Table 1: Analytical Techniques for Hydrocarbon Analysis in Environmental Samples

| Technique | Description | Application for this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then ionized and identified based on their mass spectra. | Primary method for identifying and quantifying specific hydrocarbons like this compound in complex environmental mixtures. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Provides enhanced separation capacity for extremely complex mixtures, such as petroleum. | Can resolve this compound from other co-eluting hydrocarbons, improving identification accuracy. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. | Can be used for initial fractionation of hydrocarbon mixtures before GC-MS analysis. |

The presence of this compound in water and soil is also indicative of petroleum contamination. Due to its hydrophobic nature, it is more likely to be found adsorbed to soil particles rather than dissolved in water.

Analytical Approaches: The analysis of water samples for hydrocarbons like this compound typically involves an extraction step to concentrate the analytes from the aqueous phase, followed by instrumental analysis, often by GC-MS. For soil samples, solvent extraction is employed to isolate the hydrocarbons from the solid matrix before analysis.

Biogeochemical Cycling and Degradation Pathways

The persistence of this compound in the environment is largely determined by its susceptibility to degradation processes, both biotic and abiotic. The biogeochemical cycling of this compound involves its transformation and movement through different environmental spheres.

Microbial degradation is a primary pathway for the breakdown of hydrocarbons in the environment. Certain microorganisms possess the enzymatic machinery to utilize complex molecules like this compound as a source of carbon and energy. The degradation of long-chain n-alkylcycloalkanes has been a subject of scientific investigation.

Degradation Pathways: The microbial degradation of n-alkylcycloalkanes typically begins with the oxidation of the terminal methyl group of the long alkyl side chain to a carboxylic group. nih.gov This is followed by the classical β-oxidation pathway, which sequentially shortens the alkyl chain. nih.gov For branched cycloalkanes, the degradation can be more complex and may involve specialized enzymatic pathways. Microbial consortia, containing different species of bacteria and fungi, often exhibit a greater capacity to degrade complex mixtures of hydrocarbons than individual strains. researchgate.netnih.gov Studies have shown that bacteria such as Alcanivorax sp. can degrade long-chain n-alkylcyclohexanes. nih.gov

Key Microorganisms:

Alcanivorax sp.

Mycobacterium sp.

Rhodococcus sp.

Flavobacterium sp.

Pseudomonas sp.

In addition to microbial activity, abiotic processes can contribute to the degradation of this compound, particularly in the presence of sunlight and atmospheric oxidants.

Photolysis: Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for some organic molecules. While direct photolysis of saturated hydrocarbons like this compound is generally slow, indirect photochemical reactions involving other substances in the environment can play a role. For instance, photosensitized oxidation can occur in the presence of natural photosensitizers.

Oxidation: Chemical oxidation can also contribute to the breakdown of this compound. In aquatic environments, reactive oxygen species generated by photochemical processes can react with and degrade organic compounds. The rate of these reactions is influenced by various environmental factors, including water chemistry and the presence of other organic and inorganic substances. Research on the triplet-induced oxidation of aquatic contaminants suggests complex interactions with dissolved organic matter. documentsdelivered.comresearchgate.net

Environmental Transport and Bioaccumulation Potential

The movement and distribution of this compound in the environment, as well as its potential to accumulate in living organisms, are critical aspects of its environmental fate.

Transport Mechanisms: Due to its low water solubility and hydrophobic nature, this compound is expected to have a strong affinity for organic matter in soil and sediment. nih.gov This sorption to particulate matter will limit its mobility in aqueous systems. However, it can be transported over long distances while adsorbed to suspended particles in water or air.

Bioaccumulation: Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. For hydrophobic compounds like this compound, there is a potential for bioaccumulation in the fatty tissues of organisms. The bioaccumulation potential is often estimated using the octanol-water partition coefficient (Kow), with higher Kow values indicating a greater tendency to bioaccumulate. While a specific bioconcentration factor (BCF) for this compound is not readily available, models can be used to estimate the bioaccumulation potential of organic chemicals based on their physicochemical properties. nih.govresearchgate.net The persistence of a compound in the environment is a key factor influencing its potential for bioaccumulation. service.gov.uk

Table 2: Summary of Environmental Fate Parameters for Long-Chain Alkylcycloalkanes (Inferred for this compound)

| Parameter | Expected Behavior of this compound | Influencing Factors |

|---|---|---|

| Sorption to Soil/Sediment | High | Organic carbon content of soil/sediment, particle size. |

| Mobility in Water | Low | Sorption to suspended particles. |

| Microbial Degradation | Occurs, primarily via side-chain oxidation | Presence of adapted microbial communities, oxygen availability, nutrient levels. |

| Abiotic Degradation | Slow, primarily through indirect photo-oxidation | Sunlight intensity, presence of photosensitizers and oxidants. |

| Bioaccumulation Potential | Moderate to High | Lipophilicity (high Kow), metabolic rate of organisms, environmental persistence. |

Q & A

Q. What are the established synthetic pathways for 7-Cyclohexyltridecane, and what experimental parameters critically influence yield and purity?

Answer: Synthesis typically involves catalytic hydrogenation of cyclohexene derivatives or alkylation of tridecane precursors. Key parameters include:

- Catalyst selection (e.g., PtO₂ vs. Pd/C for hydrogenation efficiency) .

- Temperature control : Optimal ranges (e.g., 80–120°C) to minimize side reactions like cycloreversion .

- Purification : Column chromatography with hexane/ethyl acetate gradients, validated via GC-MS or NMR for purity ≥95% .

Methodological Tip : Replicate protocols from primary literature with documented characterization data, ensuring alignment with reproducibility guidelines .

Q. How should researchers characterize the structural and thermal properties of this compound to ensure data comparability?

Answer:

- Structural confirmation : Combine H/C NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) and FT-IR (C-H stretching at ~2900 cm⁻¹) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (±0.5°C accuracy) and thermogravimetric analysis (TGA) for decomposition profiles .

Standardization : Calibrate instruments using certified reference materials and report uncertainties (e.g., ±2°C for DSC) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Exposure control : Use fume hoods for synthesis and handling; monitor airborne concentrations via OSHA-compliant sensors .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact .

- Waste disposal : Incinerate in certified facilities to prevent environmental release, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) complement experimental data to predict this compound’s solvent interactions?

Answer:

- Density Functional Theory (DFT) : Calculate solvation free energy in nonpolar solvents (e.g., hexane) to predict solubility trends .

- Molecular Dynamics (MD) : Simulate diffusion coefficients in lipid bilayers to assess membrane permeability .

Validation : Cross-check computational results with experimental HPLC solubility data (R² ≥ 0.95) and refine force fields iteratively .

Q. What strategies resolve contradictions in reported solubility parameters of this compound across studies?

Answer:

- Systematic review : Categorize discrepancies by solvent polarity, temperature, and measurement techniques (e.g., shake-flask vs. turbidimetry) .

- Controlled replication : Repeat solubility assays under standardized conditions (e.g., 25°C, 48h equilibration) with triplicate sampling .

- Statistical analysis : Apply ANOVA to identify outliers and quantify inter-laboratory variability .

Q. How can researchers design experiments to investigate the compound’s stability under extreme conditions (e.g., high pressure or UV exposure)?

Answer:

- High-pressure stability : Use autoclave reactors (e.g., 100–500 bar) with in-situ FT-IR monitoring for bond dissociation analysis .

- Photodegradation : Expose thin films to UV-C (254 nm) and track degradation via LC-MS, identifying primary photoproducts .

Data interpretation : Compare Arrhenius plots for activation energy under varied conditions to model degradation pathways .

Q. What advanced spectroscopic techniques are optimal for probing this compound’s conformational dynamics in solution?

Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclohexyl and alkyl protons to map rotational barriers .

- Time-resolved fluorescence : Measure microviscosity effects in solvent mixtures using pyrene-based probes .

Limitations : Address signal-to-noise challenges in low-concentration samples by averaging ≥32 scans in NMR .

Methodological Guidelines for Data Reporting

- Reproducibility : Document experimental conditions (e.g., solvent batch, humidity) in supplementary materials .

- Data tables : Include raw data (e.g., DSC thermograms) in appendices and processed data (e.g., melting points) in main text .

- Ethical synthesis : Avoid environmental contamination by quantifying and reporting waste generation metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.